

Azemiglitazone batch-to-batch variability

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Compound Focus: Azemiglitazone

CAS No.: 1133819-87-0

Cat. No.: S536393

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Understanding Batch-to-Batch Variability

Batch-to-batch variability refers to differences in the properties or performance of a product between different manufacturing lots. In pharmaceutical research and development, this is a critical concern.

- **Why it Matters:** Significant variability can confound experimental results, leading to non-reproducible data and unreliable conclusions. A study on another drug product (Advair Diskus) demonstrated that batch-to-batch pharmacokinetic differences were large enough to cause bio-inequivalence, highlighting this as a substantial source of variability that must be accounted for in study design and analysis [1].
- **The Regulatory View:** Regulatory bodies emphasize controlling this through Process Validation. Typically, three consecutive batches at commercial scale are produced to demonstrate that a manufacturing process is robust and consistently delivers a product meeting its pre-defined quality attributes [2].

Azemiglitazone: Key Specifications for Comparison

When investigating potential variability between batches of **Azemiglitazone**, you should first verify the following core specifications. Consistent results here are a good indicator of batch quality.

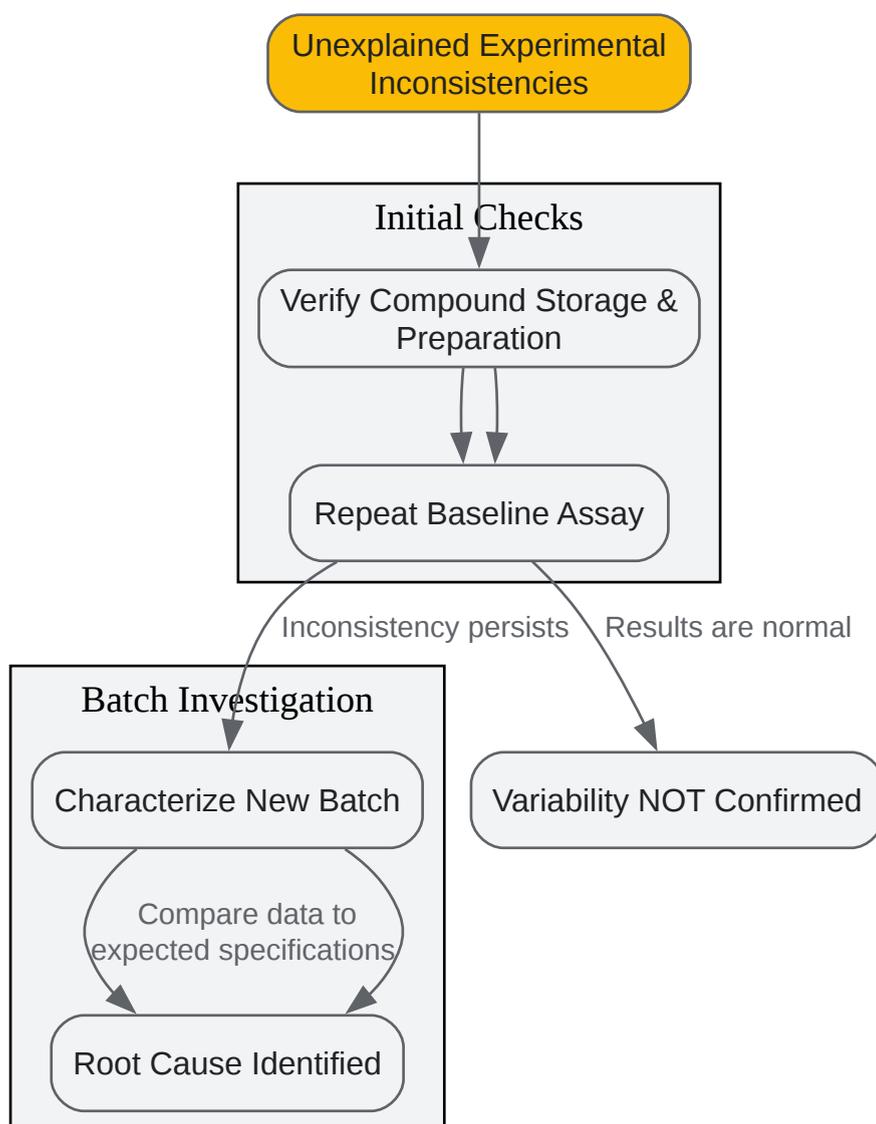
The table below summarizes the key chemical and biological data for **Azemiglitazone** from two supplier datasheets.

Property	Value (from Selleck)	Value (from MedChemExpress)	Value (from TargetMol)	Significance for Variability
CAS Number	1133819-87-0 [3]	1314533-27-1 (Potassium salt) [4]	1133819-87-0 [5]	Unique compound identifier; must be consistent.
Molecular Formula	C ₁₉ H ₁₇ NO ₅ S [3]	C ₁₉ H ₁₆ KNO ₅ S (Potassium salt) [4]	C ₁₉ H ₁₇ NO ₅ S [5]	Fundamental chemical identity.
Molecular Weight	371.41 [3]	409.50 (Potassium salt) [4]	371.41 [5]	Confirms correct synthesis and purity.
Purity	Not Specified	99.53% [4]	99.6% [5]	Critical. High purity reduces confounding experimental factors.
IC ₅₀ for PPAR γ	18.25 μ M [3]	18.25 μ M [4]	Not Specified	Confirms expected biological activity and specificity.
Solubility (DMSO)	82 mg/mL (220.78 mM) [3]	250 mg/mL (610.50 mM) [4]	125 mg/mL (336.56 mM) [5]	Variances here can significantly impact experimental outcomes.

> **Note:** The solubility data varies significantly between suppliers. This could be due to differences in measurement methods, batch purity, or the specific salt form (e.g., the higher solubility for the potassium salt [4]). If solubility is critical for your assay, it is highly recommended to validate this yourself upon receiving a new batch.

Troubleshooting Guide: Suspecting Batch Variability

Follow this logical workflow if your experimental results with **Azemiglitazone** are inconsistent and you suspect the compound batch may be a factor.



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Step 1: Verify Compound Storage and Preparation

Before blaming the batch, rule out common handling errors.

- **Storage:** Confirm the compound is stored at the recommended temperature (often -20°C for powders) and protected from moisture [3] [4].
- **Solubility:** Did you use the correct solvent and follow the recommended procedure (e.g., sonication)? Refer to the solubility table above and the supplier's datasheet [3] [4] [5].
- **Solution Age:** Use freshly prepared solutions. Avoid repeated freeze-thaw cycles of stock solutions.

Step 2: Repeat a Baseline Assay

- **Action:** Repeat a well-established and robust assay in your lab. A **PPAR γ binding assay** is ideal for **Azemiglitazone**, as its weak binding to PPAR γ (IC₅₀ ~18.25 μ M) is a key characteristic [3] [4].
- **Methodology:**
 - **Assay Type:** LanthaScreen TR-FRET competitive binding assay or similar [3].
 - **Procedure:** Perform a dilution series of the suspect **Azemiglitazone** batch and test it against the ligand binding domain of PPAR γ . Compare the calculated IC₅₀ value from your assay to the reference value of **~18.25 μ M** [3].

Step 3: Characterize the New Batch

If the baseline assay shows discrepancy, systematically compare the new batch against a known good batch or supplier specifications.

- **Compare Purity:** Analyze both batches using a validated method like HPLC. A drop in purity (target should be >99% [4] [5]) is a strong indicator of an issue.
- **Confirm Identity & Potency:** Beyond PPAR γ binding, you could test the batch in a cellular model relevant to its primary mechanism. For example, assess its effect on **modulating the mitochondrial pyruvate carrier (MPC)** in a suitable cell line, looking for the expected insulin-sensitizing effects [3] [6].

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Azemiglitazone? A1: **Azemiglitazone** is a second-generation insulin sensitizer designed to modulate the **mitochondrial pyruvate carrier (MPC)** without directly activating the PPAR γ receptor, which is associated with side effects of older drugs in its class. This action impacts central carbon metabolism [3] [6] [7].

Q2: I see different solubility values from different suppliers. Which one is correct? A2: Variations are common between suppliers due to different testing methods, batch purity, or salt forms (e.g., **Azemiglitazone** potassium salt has higher solubility [4]). The values provided are a guide. **You should always determine the optimal solubility for your specific batch and experimental conditions.**

Q3: How many batches should I test to ensure my results are reproducible? A3: While there is no fixed rule, testing at least **two independent batches** is a good practice for any critical experiment. This helps ensure that your findings are not unique to a single batch and are generalizable.

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